![molecular formula C30H45N3O3 B14511379 N-{3-Nitro-4-[(pyridin-2-yl)methyl]phenyl}octadecanamide CAS No. 63233-57-8](/img/structure/B14511379.png)
N-{3-Nitro-4-[(pyridin-2-yl)methyl]phenyl}octadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-Nitro-4-[(pyridin-2-yl)methyl]phenyl}octadecanamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a nitro group, a pyridine ring, and a long aliphatic chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-Nitro-4-[(pyridin-2-yl)methyl]phenyl}octadecanamide typically involves the reaction of 3-nitro-4-[(pyridin-2-yl)methyl]aniline with octadecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-Nitro-4-[(pyridin-2-yl)methyl]phenyl}octadecanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 3-Amino-4-[(pyridin-2-yl)methyl]phenyl octadecanamide.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Hydrolysis: Octadecanoic acid and 3-nitro-4-[(pyridin-2-yl)methyl]aniline.
Applications De Recherche Scientifique
N-{3-Nitro-4-[(pyridin-2-yl)methyl]phenyl}octadecanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mécanisme D'action
The mechanism of action of N-{3-Nitro-4-[(pyridin-2-yl)methyl]phenyl}octadecanamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can modulate various cellular pathways, including those involved in inflammation and apoptosis. Additionally, the pyridine ring can interact with enzymes and receptors, influencing their activity and downstream signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide functional group but may differ in the substituents on the aromatic ring.
Imidazole-containing compounds: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
N-{3-Nitro-4-[(pyridin-2-yl)methyl]phenyl}octadecanamide is unique due to the presence of the long aliphatic chain, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, stability, and interaction with biological membranes, making it a valuable molecule for various applications .
Propriétés
Numéro CAS |
63233-57-8 |
|---|---|
Formule moléculaire |
C30H45N3O3 |
Poids moléculaire |
495.7 g/mol |
Nom IUPAC |
N-[3-nitro-4-(pyridin-2-ylmethyl)phenyl]octadecanamide |
InChI |
InChI=1S/C30H45N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-30(34)32-28-22-21-26(29(25-28)33(35)36)24-27-19-17-18-23-31-27/h17-19,21-23,25H,2-16,20,24H2,1H3,(H,32,34) |
Clé InChI |
WXBBKLSFNKLPMW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)CC2=CC=CC=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



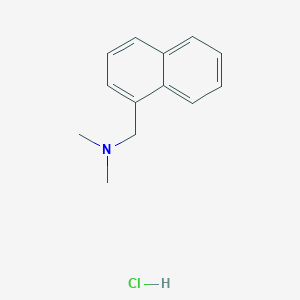
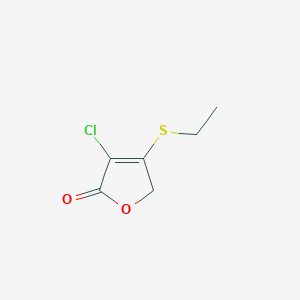
![Ethyl 2-[(6-bromo-2-chloropyridin-3-YL)oxy]decanoate](/img/structure/B14511314.png)
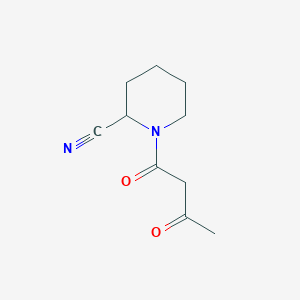


![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine](/img/structure/B14511336.png)
![2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14511346.png)
![[3-Hydroxy-3-(4-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14511351.png)
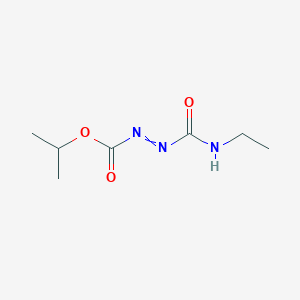

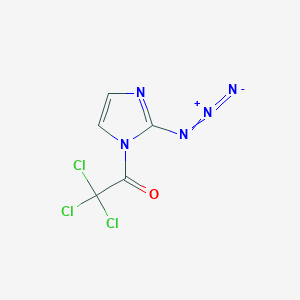
![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14511382.png)
